1-(2-chloropyridin-3-yl)-2-fluoroethan-1-one
Description
1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one is a halogenated pyridine derivative featuring a 2-chloro substituent on the pyridine ring and a fluoroethyl ketone group. The pyridine ring provides a rigid aromatic scaffold, while the fluoroethyl ketone moiety enhances electrophilicity, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGOJHJNFCGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
A robust method involves the acylation of 2-chloropyridin-3-ylmagnesium bromide with fluoroacetylating agents in continuous flow reactors. This approach leverages the enhanced mixing and heat transfer of flow systems to improve yield and selectivity. The Grignard reagent is generated in situ from 3-bromo-2-chloropyridine and magnesium turnings in tetrahydrofuran (THF) at 0–5°C. Subsequent reaction with ethyl fluoroacetate (CH₂FCOOEt) at 25°C produces the target ketone via nucleophilic acyl substitution (Figure 1).
Key Reaction Conditions:
-
Solvent: Anhydrous THF
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Temperature: 25°C (residence time: 2 min)
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Molar Ratio: 1:1.2 (Grignard:fluoroester)
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Catalyst: None required
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 78% ± 3% |
| Purity (HPLC) | 95% |
| Byproducts | <5% (unreacted ester) |
This method avoids side reactions such as over-alkylation, common in batch reactors, due to precise stoichiometric control in flow.
Oxidation of Secondary Alcohol Precursors
Synthesis of 1-(2-Chloropyridin-3-yl)-2-fluoroethanol
The secondary alcohol precursor is synthesized via nucleophilic addition of 2-chloropyridin-3-yl lithium to fluoroacetaldehyde. The lithium reagent, prepared from 3-bromo-2-chloropyridine and lithium metal in diethyl ether, reacts with fluoroacetaldehyde at -78°C to form the alcohol intermediate.
Key Reaction Conditions:
-
Solvent: Diethyl ether
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Temperature: -78°C (slow warming to 0°C)
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Workup: Quenching with saturated NH₄Cl
Oxidation to the Ketone
The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Key Reaction Conditions:
-
Oxidizing Agent: PCC (1.5 equiv)
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Solvent: DCM
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Reaction Time: 6 hr
Performance Metrics
| Parameter | Value |
|---|---|
| Alcohol Yield | 65% ± 5% |
| Ketone Yield | 82% ± 4% |
| Overall Yield | 53% ± 5% |
This two-step sequence is limited by the stability of fluoroacetaldehyde, which requires careful handling under inert atmospheres.
Friedel-Crafts Acylation with Fluorinated Electrophiles
Challenges and Adaptations
Traditional Friedel-Crafts acylation is ineffective for pyridine derivatives due to the ring’s electron-deficient nature. However, using superacidic conditions (e.g., HF-SbF₅), the pyridine nitrogen can be protonated to activate the ring for electrophilic substitution.
Reaction Protocol:
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Activation: 2-Chloropyridine is treated with HF-SbF₅ at -20°C.
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Acylation: Fluoroacetyl chloride (CH₂FCOCl) is added dropwise.
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Quenching: Reaction mixture poured into ice-cold NaHCO₃.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 45% ± 7% |
| Regioselectivity | 85% (3-position) |
| Byproducts | 15% (2-isomer) |
While feasible, this method suffers from low yields and hazardous handling of superacids.
Reductive Amination Followed by Oxidation
Synthesis of 1-(2-Chloropyridin-3-yl)-2-fluoroethylamine
A reductive amination strategy employs 2-chloropyridine-3-carbaldehyde and fluoroethylamine in the presence of NaBH₃CN. The resulting amine is oxidized to the ketone using KMnO₄ in acidic conditions.
Key Reaction Conditions:
-
Reducing Agent: NaBH₃CN (1.2 equiv)
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Solvent: Methanol
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Oxidation: KMnO₄ (2 equiv), H₂SO₄, 60°C
Performance Metrics
| Parameter | Value |
|---|---|
| Amine Yield | 70% ± 5% |
| Ketone Yield | 75% ± 3% |
| Overall Yield | 52% ± 5% |
This route is less favored due to multiple steps and moderate yields.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Overall Yield | Scalability | Hazard Profile |
|---|---|---|---|
| Continuous Flow Acylation | 78% | High | Low (no extreme temps) |
| Alcohol Oxidation | 53% | Moderate | Moderate (PCC use) |
| Friedel-Crafts | 45% | Low | High (superacids) |
| Reductive Amination | 52% | Moderate | Moderate (KMnO₄) |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving pyridine derivatives.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Structural Properties
Research Findings and Implications
- Electronic Effects: The 2-fluoro substituent on the ethanone group increases electrophilicity, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs like 3-acetyl-2-chloropyridine .
- Biological Activity : Fluorinated analogs may exhibit improved metabolic stability and bioavailability in drug design, as seen in related compounds with antibacterial and cytotoxic properties .
- Synthetic Utility : The trifluoro derivative’s strong electron-withdrawing nature facilitates reactions under mild conditions, whereas positional isomers (e.g., 4-chloro vs. 3-chloro) influence regioselectivity in further substitutions .
Biological Activity
1-(2-Chloropyridin-3-yl)-2-fluoroethan-1-one is a synthetic organic compound notable for its unique structural features, including a chlorinated pyridine ring and a fluoroethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C7H6ClFNO
- Molecular Weight : 175.58 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
1. Antimicrobial Activity
The compound has been investigated for its efficacy against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Properties
Emerging evidence indicates potential anticancer effects, particularly through interactions with specific molecular targets involved in cancer progression. Notably, studies have shown that the compound may affect thymidylate synthase activity, an enzyme critical for DNA synthesis in cancer cells.
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to bind to specific enzymes and receptors. This binding may alter enzyme activity, leading to downstream effects that can inhibit cell proliferation or induce apoptosis in cancerous cells.
Case Studies
Several studies have focused on the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study highlighted the potential of this compound as a lead for developing new antimicrobial agents.
Study 2: Anticancer Activity
A xenograft model using renal cell carcinoma (786-O) showed that treatment with varying doses of this compound resulted in reduced tumor size and decreased expression of HIF-2α and associated genes involved in tumor progression. These findings suggest that the compound could serve as a therapeutic agent in oncology .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Chloropyridin-4-yl)ethanone | Chlorine on pyridine at position 4 | Different substitution pattern |
| 2-Chloro-4-acetylpyridine | Acetyl group instead of fluoro | Distinct reactivity due to acetyl |
| 1-(3-Chloropyridin-4-yl)ethanone | Chlorine on pyridine at position 3 | Variation in biological activity |
| 1-(2-Fluoropyridin-4-yl)ethanone | Fluorine on pyridine at position 4 | Different electronic properties |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-chloropyridin-3-yl)-2-fluoroethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and fluorination steps. A general procedure includes reacting 2-chloropyridine derivatives with fluorinated acetylating agents under controlled conditions. For example, in a related trifluoro analog (1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone), a yield of 80% was achieved using nucleophilic substitution with trifluoroacetyl chloride . Key factors include temperature (often 0–25°C), solvent choice (e.g., DMSO or dichloromethane), and stoichiometric ratios of reagents. Impurities may arise from incomplete halogenation or side reactions with the pyridine nitrogen, necessitating purification via column chromatography or recrystallization.
Q. What spectroscopic methods are most reliable for characterizing this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. For a structurally similar compound (1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone), key NMR peaks include:
- ¹H NMR : δ 8.44 (pyridine-H), 8.20 (pyridine-H), 7.49 (pyridine-H) .
- ¹³C NMR : δ 150.12 (pyridine-C), 123.32 (CF₃, J = 289.8 Hz) .
- ¹⁹F NMR : δ –80.71 (CF₃) . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further confirm molecular weight and functional groups.
Q. How is this compound utilized as a building block in medicinal chemistry?
The chloropyridine and fluoroacetyl moieties make it a versatile intermediate for synthesizing bioactive molecules. For instance, analogs like (R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl are used in kinase inhibitor development . The fluorine atom enhances metabolic stability and bioavailability, while the pyridine ring facilitates π-stacking interactions in target binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during fluorination?
Competing reactions (e.g., over-fluorination or decomposition) are mitigated by:
- Slow reagent addition : Prevents exothermic side reactions.
- Low-temperature regimes : Reduces radical-mediated degradation.
- Catalytic systems : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity . Advanced monitoring via in situ FTIR or HPLC ensures real-time adjustment of parameters.
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR chemical shifts may arise from solvent effects, hydration states, or instrument calibration. For example, hydrate forms of related compounds show shifted ¹H NMR peaks (δ 7.91 for water protons) . Cross-validation with X-ray crystallography (using software like SHELXL ) or computational modeling (DFT calculations) clarifies structural assignments.
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing chlorine and fluorine groups activate the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) studies on similar chloropyridines reveal reduced electron density at the C-3 position, favoring oxidative addition with palladium catalysts . Steric effects from the fluoroacetyl group may require bulky ligands (e.g., XPhos) to prevent coordination interference.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risks occur during fluorination or amine functionalization. Strategies include:
- Chiral auxiliaries : Temporary directing groups to preserve stereochemistry.
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-mediated steps .
- Crystallization-induced asymmetric transformation (CIAT) : Enhances enantiomeric excess during purification .
Key Research Findings
- Stereochemical Stability : The fluoroacetyl group’s electronegativity stabilizes transition states in asymmetric syntheses, enabling >90% ee in amine derivatives .
- Biological Activity : Chloropyridine-fluoroacetone hybrids show nanomolar inhibition of kinase targets (e.g., EGFR), with pharmacokinetic profiles enhanced by fluorine’s hydrophobic effects .
- Crystallographic Insights : X-ray structures reveal planar pyridine rings and tetrahedral geometry at the fluoroacetyl carbon, critical for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
